molecular formula C6H6NaO4S B147022 Sodium 4-hydroxybenzenesulfonate CAS No. 825-90-1

Sodium 4-hydroxybenzenesulfonate

Cat. No.: B147022
CAS No.: 825-90-1
M. Wt: 197.17 g/mol
InChI Key: ULUPAWKAWBVCAI-UHFFFAOYSA-N
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Description

Sodium 4-hydroxybenzenesulfonate, also known as sodium salicylate or salicylic acid, is an organic compound that is commonly used in the laboratory. It is an anionic compound that is produced synthetically and is used for a variety of purposes in scientific research. It is also used in the production of pharmaceuticals, food additives, and various household products. Sodium salicylate has several biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Luminescent Properties

  • Sodium 4-hydroxybenzenesulfonate has been used in the synthesis of luminescent lanthanide coordination polymers, which exhibit notable luminescence properties. This indicates potential applications in materials science, particularly in the development of new luminescent materials (Yang et al., 2008).

Growth and Optical Properties

  • The compound has been studied for its optical and electrical properties, as evidenced by the growth of this compound dihydrate crystals from aqueous solutions. These studies have implications for materials science, especially in the context of developing new optical materials (Zahid et al., 2019).

Catalytic Applications

  • Research on water-soluble (phenoxy)imine palladium(II) complexes, involving this compound, has shown these complexes to be effective catalysts in methoxycarbonylation reactions. This suggests potential applications in industrial chemistry and catalysis (Akiri & Ojwach, 2021).

Synthesis of Bleaching Activators

  • This compound has been utilized in the synthesis of sodium nonanoyloxybenzene sulfonate, a bleaching activator. This highlights its role in the development of more efficient and environmentally friendly bleaching agents for the textile industry (Zhao-jing, 2011).

Nonlinear Optical Material Studies

  • The compound has been used in the synthesis of materials like 4-N,N-dimethylamino 4′-N′-methylstilbazolium 4-hydroxybenzenesulfonate, which have been studied for their nonlinear optical properties. This research is significant for the development of advanced optical materials (Zahid et al., 2017).

Membrane-Based Processes

  • In the production of certain amino acids, this compound has been used in a bipolar membrane-based process. This illustrates its potential in industrial processes, particularly in the field of membrane technology and chemical production (Yu et al., 2005).

Hydrotrope Studies

  • The compound's role as a hydrotrope has been explored, showing its ability to affect hydrolysis rates and providing insights into its interactions in aqueous solutions. This research is relevant to understanding the behavior of hydrotropes in various chemical processes (Buurma et al., 2002).

Polymer Synthesis

  • It has been used in the synthesis of methacrylic polyelectrolytes, with potential applications in the field of bioconjugation and polymer science (Barruet et al., 2009).

Safety and Hazards

Sodium 4-hydroxybenzenesulfonate can cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium 4-hydroxybenzenesulfonate can be achieved by the sulfonation of 4-hydroxybenzenesulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "4-hydroxybenzenesulfonic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "4-hydroxybenzenesulfonic acid is mixed with sulfuric acid and heated to 80-90°C to form the sulfonic acid derivative.", "The sulfonic acid derivative is then neutralized with sodium hydroxide to form Sodium 4-hydroxybenzenesulfonate.", "The resulting solution is filtered and the product is obtained by evaporating the solvent and drying the solid." ] }

825-90-1

Molecular Formula

C6H6NaO4S

Molecular Weight

197.17 g/mol

IUPAC Name

sodium;4-hydroxybenzenesulfonate

InChI

InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);

InChI Key

ULUPAWKAWBVCAI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+]

SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O.[Na]

825-90-1
28469-73-0

physical_description

DryPowde

Pictograms

Irritant

Related CAS

28469-73-0

synonyms

Sodium 4-Hydroxybenzenesulfonate;  Sodium p-Hydroxybenzenesulfonate;  Sodium p-Hydroxyphenylsulfonate;  Sodium p-Phenolsulfonate;  p-Hydroxybenzenesulfonic Acid Monosodium Salt;  p-Hydroxybenzenesulfonic Acid Sodium Salt;  p-Phenolsulfonic Acid Sodium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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